An In-depth Technical Guide to CAS No. 1030422-31-1: The RAD51 Activator RS-1
An In-depth Technical Guide to CAS No. 1030422-31-1: The RAD51 Activator RS-1
Introduction: A New Paradigm in Modulating DNA Repair
For researchers and professionals in drug development, particularly in oncology and gene editing, the modulation of DNA repair pathways presents a critical frontier. The compound identified by CAS Number 1030422-31-1 , chemically known as 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and more commonly referred to as RS-1 , has emerged as a significant molecular tool.[1] This guide provides a comprehensive technical overview of RS-1, focusing on its mechanism of action as a direct activator of the RAD51 protein, its applications in research, and detailed protocols for its synthesis and biological evaluation.
RS-1 represents a novel therapeutic strategy, not by inhibiting, but by stimulating a key DNA repair protein, RAD51.[2][3] This unique mode of action allows for the exploitation of specific vulnerabilities in cancer cells and enhances the efficiency of cutting-edge gene-editing technologies.
Core Compound Data
| Property | Value |
| IUPAC Name | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide |
| Synonym | RS-1 |
| CAS Number | 1030422-31-1 |
| Molecular Formula | C₂₀H₁₆Br₂N₂O₃S |
| Molecular Weight | 524.23 g/mol |
Mechanism of Action: Allosteric Activation of RAD51
RS-1's primary biological activity is the direct binding to and stimulation of the human RAD51 recombinase, a pivotal protein in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[4][5] Unlike many small molecule modulators that target enzymatic active sites, RS-1 functions as an allosteric activator.[6] It locks RAD51 into an active conformation, thereby enhancing its affinity for both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[3][6]
This stimulation promotes the formation and stability of the RAD51 presynaptic filament on ssDNA, which is the critical initiating step for searching and invading a homologous DNA sequence for repair.[4] This enhanced activity of RAD51 leads to a significant increase in homology-directed repair (HDR).
Signaling Pathway: The Role of RS-1 in Homologous Recombination
Caption: RS-1 allosterically activates RAD51, enhancing presynaptic filament formation and subsequent homologous recombination.
Quantitative Biological Activity
The efficacy of RS-1 as a RAD51 activator has been quantified through various biochemical and cellular assays.
| Biological Activity | Quantitative Data | Reference |
| RAD51 Binding Affinity (Kd) | 48-107 nM | |
| Enhancement of Homology-Directed Repair (HDR) | 2- to 5-fold increase | |
| Enhancement of CRISPR-mediated Knock-in Efficiency | Multi-fold improvement in vitro and in vivo | [7] |
| Stimulation of hRAD51-mediated D-loop activity | 5- to 11-fold increase | [6] |
Applications in Research and Drug Development
Exploiting Cancer Cell Vulnerabilities
Many cancer cells overexpress RAD51, a trait associated with resistance to certain DNA-damaging therapies. However, this overexpression can also be a liability. High levels of RAD51 can lead to the formation of toxic protein complexes on undamaged chromatin. RS-1 leverages this by further stimulating RAD51's DNA binding activity, exacerbating this toxic effect and promoting cancer cell death.[2][3] This presents a novel therapeutic strategy for cancers with elevated RAD51 levels.[2][3]
Enhancing CRISPR-Cas9 Gene Editing
The efficiency of precise gene editing using technologies like CRISPR-Cas9 is often limited by the cell's preference for the error-prone non-homologous end joining (NHEJ) pathway over the precise homology-directed repair (HDR) pathway. By stimulating RAD51, RS-1 significantly enhances the rate of HDR, thereby improving the efficiency of introducing specific genetic modifications (knock-ins) with a donor template.[7][8] This makes RS-1 a valuable tool for researchers in gene therapy and functional genomics.
Experimental Protocols
Illustrative Synthesis of RS-1
The synthesis of RS-1 involves the formation of sulfonamide and amide bonds. While a detailed protocol is described in the supplementary materials of Mason et al., 2014, the following represents a plausible and illustrative workflow.[4]
Workflow: Synthesis of RS-1
Caption: A two-step synthesis of RS-1 involving sulfonylation followed by amide coupling.
Step 1: Sulfonylation
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Dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid in a suitable inert solvent such as dichloromethane (DCM).
-
Add a base, for example, pyridine or triethylamine, to the solution.
-
Slowly add benzylamine to the reaction mixture at room temperature.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to isolate the crude 3-((benzylamino)sulfonyl)-4-bromobenzoic acid.
Step 2: Amide Coupling
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Activate the carboxylic acid of the product from Step 1 by converting it to an acid chloride. This is typically achieved by reacting with thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve 4-bromoaniline in an inert solvent like tetrahydrofuran (THF) and add a base such as pyridine.
-
Slowly add the freshly prepared acid chloride to the 4-bromoaniline solution.
-
Allow the reaction to proceed at room temperature until completion.
-
Isolate the crude RS-1 product and purify using column chromatography on silica gel.
In Vitro RAD51 Activity Assay: D-loop Formation
A key method to assess the activity of RAD51 and the effect of modulators like RS-1 is the D-loop (displacement loop) assay. This assay measures the ability of the RAD51-ssDNA filament to invade a homologous supercoiled dsDNA plasmid, forming a D-loop structure.[9][10]
Materials:
-
Purified human RAD51 protein
-
Single-stranded oligonucleotide (e.g., 90-mer, ³²P-labeled)
-
Homologous supercoiled dsDNA plasmid (e.g., pBluescript)
-
RS-1 dissolved in DMSO
-
Reaction Buffer (e.g., 25 mM HEPES-NaOH pH 7.5, 5 mM CaCl₂, 3 mM ATP, 1 mM DTT)
-
Stop Buffer (SDS and Proteinase K)
-
Agarose gel and electrophoresis equipment
-
Phosphorimager for visualization
Protocol:
-
Presynaptic Filament Formation:
-
In a microcentrifuge tube, combine the reaction buffer, purified RAD51 protein (e.g., 1 µM final concentration), and varying concentrations of RS-1 (or DMSO as a vehicle control).
-
Add the ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotide concentration).
-
Incubate at 37°C for 5-10 minutes to allow for the formation of the RAD51-ssDNA filament.[9]
-
-
Strand Invasion Reaction:
-
Initiate the reaction by adding the homologous supercoiled dsDNA plasmid (e.g., 600 µM base pairs).[9]
-
Incubate the reaction at 37°C for a set time course (e.g., 5, 10, 20 minutes).
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding the Stop Buffer containing SDS and Proteinase K.
-
Incubate at 37°C for 10 minutes to digest the proteins.
-
-
Analysis:
Expected Outcome: An increase in the intensity of the D-loop band in the presence of RS-1 compared to the control indicates stimulation of RAD51's strand invasion activity.
Conclusion and Future Directions
The compound RS-1 (CAS 1030422-31-1) is a powerful and specific chemical tool for the study and modulation of homologous recombination. Its unique mechanism as a RAD51 activator provides a dual utility: as a potential therapeutic agent that exploits the unique biology of RAD51-overexpressing cancers and as a research reagent to enhance the precision of gene editing. Future research will likely focus on optimizing its therapeutic window, exploring its efficacy in combination with other anti-cancer agents, and developing second-generation activators with improved pharmacological properties. For the molecular biology and gene therapy communities, RS-1 and similar compounds will be invaluable for pushing the boundaries of what is achievable with HDR-based genome engineering.
References
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Mason, J. M., Logan, H. L., Budke, B., Wu, M., Pawlowski, M., Weichselbaum, R. R., Kozikowski, A. P., Bishop, D. K., & Connell, P. P. (2014). The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors. Cancer Research, 74(13), 3546–3555. [Link]
-
Song, J., Yang, D., Xu, J., et al. (2016). RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency. Nature Communications, 7, 10548. [Link]
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Mason, J. M., Logan, H. L., Budke, B., et al. (2014). The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors. PMC. [Link]
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PubChem. (n.d.). 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Retrieved March 21, 2026, from [Link]
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Bio-Techne. (n.d.). RS 1 | DNA, RNA and Protein Synthesis Inhibitors. Retrieved March 21, 2026, from [Link]
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Sung, P., & Klein, H. (2006). Assay for Human Rad51-Mediated DNA Displacement Loop Formation. Cold Spring Harbor Protocols, 2006(3). [Link]
-
SciSpace. (n.d.). Assay for human Rad51-mediated DNA displacement loop formation. Retrieved March 21, 2026, from [Link]
Sources
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
